molecular formula C11H13BrO B029354 2-Bromo-4'-isopropylacetophenone CAS No. 51012-62-5

2-Bromo-4'-isopropylacetophenone

Cat. No.: B029354
CAS No.: 51012-62-5
M. Wt: 241.12 g/mol
InChI Key: ZSCDQVYYLJSTFU-UHFFFAOYSA-N
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Description

2-Bromo-4'-isopropylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bromination Studies : It is utilized in studying the bromination of acetophenone, 2-acetothienone, and 2-thiophenecarboxaldehyde (Gol'dfarb, Novikova, & Belen’kii, 1971).

  • Synthesis of Complexes : It serves as a ligand in synthesizing novel 1,1-ethenedithiolato and O,S-chelate complexes (Schubert, Görls, & Weigand, 2007).

  • Medical Applications : The compound shows potential as a carbonic anhydrase inhibitor, which could be beneficial in treating glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

  • Photoreaction Mechanism Studies : It's used to study photoreaction mechanisms of 2-bromophenols (Akai, Kudoh, Takayanagi, & Nakata, 2002).

  • Spectrophotometric Detection : The compound assists in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

  • DNA Cleaving Agents : Derivatives of 2'-bromo-4'-fluoroacetophenone are effective DNA cleaving agents upon irradiation (Wender & Jeon, 2003).

  • Enzyme Activity Studies : It functions as an affinity reagent for human aldehyde dehydrogenase, revealing the enzyme's active site (Abriola et al., 1987; Abriola, MacKerell, & Pietruszko, 1990).

  • Synthetic Applications : This compound is utilized in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis (Shirinian et al., 2012).

Properties

IUPAC Name

2-bromo-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDQVYYLJSTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554871
Record name 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-62-5
Record name 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-1-(4-isopropyl-phenyl)-ethanone was prepared (0.95 g) following general procedure A using 1-(4-isopropyl-phenyl)-ethanone (0.66 mL, 3.92 mmol) and pyrrolidone hydrotribromide (2.1 g, 4.31 mmol).
Quantity
0.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cumene (27.8 mL, 200 mmol) and aluminum chloride (32.0 g, 240 mmol) in dichloromethane (300 mL) was added bromoacetylbromide (19.1 mL, 220 mmol) at −10° C., and the mixture was stirred at the same temperature for 2 hours. The reaction solution was poured into ice-cold water, and an organic layer was separated. The organic layer was washed with a saturated sodium hydrogen carbonate solution and a saturated brine, and then was dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9) to obtain 2-bromo-1-(4-isopropylphenyl)ethanone of oily matter. The obtained oily matter was added to a solution of 3,5-dimethylphenol (29.3 g, 240 mmol) and potassium carbonate (33.2 g, 240 mmol) in acetone (500 mL), and the mixture then was stirred under heat and reflux for 12 hours. The reaction solution was ice-cooled and poured into cold water, which was extracted with diethyl ether.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-isopropylacetophenone (65 g) in ethyl acetate (250 mL) is cooled to 0° C. and treated with bromine (65 g) dropwise. The mixture is stirred for 5 h, then quenched by the addition of water (250 mL). The phases are separated, and the aqueous layer is extracted with ethyl acetate. The organic phases are washed with satd. aq. NaHCO3 and brine, combined, dried over Na2SO4, filtered and evaporated to afford the product, 2-bromo-4′-isopropylacetophenone (64 g, 66%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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